3-methylnaphtho[2,1-d]thiazol-2(3H)-imine
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Overview
Description
3-methylnaphtho[2,1-d]thiazol-2(3H)-imine is a heterocyclic compound that contains a thiazole ring fused to a naphthalene moiety
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class of compounds to which 3-methylnaphtho[2,1-d]thiazol-2(3h)-imine belongs, have been reported to inhibit various targets such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and tyrosine kinase .
Mode of Action
For instance, some benzothiazole derivatives have been reported to cause DNA double-strand breaks by interacting with topoisomerase II .
Biochemical Pathways
Benzothiazole derivatives have been reported to affect various pathways, including those involving the aforementioned targets .
Result of Action
Benzothiazole derivatives have been reported to have various biological activities, including antimicrobial, antiviral, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylnaphtho[2,1-d]thiazol-2(3H)-imine typically involves the condensation of appropriate naphthalene derivatives with thioamides or thioesters under acidic or basic conditions. One common method involves the reaction of 2-aminonaphthalene with carbon disulfide and an alkyl halide to form the thiazole ring . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-methylnaphtho[2,1-d]thiazol-2(3H)-imine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert atmospheres.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), acylating agents (e.g., acyl chlorides).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazoline derivatives, and various substituted thiazoles .
Scientific Research Applications
3-methylnaphtho[2,1-d]thiazol-2(3H)-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antifungal and antimicrobial properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
- 2-methylnaphtho[1,2-d]thiazole
- N-[(2Z)-3-methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene]-3-(2-thienyl)acrylamide
- N-[(2E)-3-methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
Uniqueness
3-methylnaphtho[2,1-d]thiazol-2(3H)-imine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
3-Methylnaphtho[2,1-d]thiazol-2(3H)-imine is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of thiazole derivatives, including this compound, typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of naphthalene derivatives with thiourea or thioamide compounds under acidic or basic conditions. The resulting imine structures are characterized using techniques such as NMR and X-ray crystallography to confirm their molecular configurations.
Table 1: Synthesis Overview
Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
1 | Naphthalene + Thiourea | Acidic medium | 70-85 |
2 | Intermediate + Aldehyde | Heat, reflux | 60-75 |
3 | Final purification | Crystallization | >90 |
Antifungal Properties
Recent studies have highlighted the antifungal activity of thiazole derivatives. For instance, a derivative similar to this compound exhibited significant inhibition of ergosterol biosynthesis in fungi, which is crucial for their survival and proliferation. The minimum inhibitory concentration (MIC) values indicate potent antifungal properties.
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer potential. Research has shown that compounds with a thiazole moiety can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
- Antifungal Activity Study : A study evaluated the efficacy of several thiazole derivatives against Candida parapsilosis. The compound showed an MIC of 0.98 μg/mL, demonstrating strong antifungal activity and an inhibition rate of ergosterol biosynthesis by approximately 88% .
- Anticancer Mechanism Investigation : Another research focused on the anticancer effects of thiazole derivatives on breast cancer cells. The study revealed that treatment with these compounds led to a significant decrease in cell viability and induced apoptosis through caspase activation .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between this compound and its biological targets. These studies suggest that the compound binds effectively to specific enzymes involved in fungal growth and cancer cell proliferation.
Properties
IUPAC Name |
3-methylbenzo[g][1,3]benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-14-10-7-6-8-4-2-3-5-9(8)11(10)15-12(14)13/h2-7,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTRUCDIPDQJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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